(s)-3-Aminobutanoic acid hydrochloride
CAS No.: 58610-41-6
Cat. No.: VC21540637
Molecular Formula: C11H21NO4
Molecular Weight: 103,12*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 58610-41-6 |
---|---|
Molecular Formula | C11H21NO4 |
Molecular Weight | 103,12*36,45 g/mole |
IUPAC Name | methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |
Standard InChI Key | XCJLIYKAMLUDGN-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES | CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Chemical Identity and Structure
Nomenclature and Identifiers
(S)-3-Aminobutanoic acid hydrochloride is known by several synonyms in scientific literature and commercial catalogs. The compound is characterized by specific chemical identifiers that distinguish it from related compounds.
Table 1. Chemical Identifiers of (S)-3-Aminobutanoic Acid Hydrochloride
Parameter | Value |
---|---|
IUPAC Name | (3S)-3-aminobutanoic acid hydrochloride |
CAS Number | 58610-41-6 |
Molecular Formula | C₄H₁₀ClNO₂ |
Molar Mass | 139.58 g/mol |
InChI | InChI=1/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
InChI Key | UHYVVUABAWKTJJ-DFWYDOINSA-N |
MDL Number | MFCD01862873 |
BRN | 4754597 |
The compound has multiple synonyms in scientific literature, including L-beta-Homoalanine hydrochloride, H-β-HoAla-OH.HCl, (S)-3-aminobutyric acid hydrochloride, and (3S)-3-aminobutanoic acid hydrochloride .
Structural Characteristics
(S)-3-Aminobutanoic acid hydrochloride is the hydrochloride salt of (S)-3-aminobutanoic acid, featuring a chiral center at the third carbon position. Its structure consists of a four-carbon chain with an amino group (-NH₂) at the third carbon position in the S configuration, a carboxylic acid group (-COOH) at the terminal position, and a methyl group (-CH₃) attached to the chiral carbon. The counterion is chloride, forming the hydrochloride salt .
The stereochemistry at position 3 is crucial for its biological activity and applications in pharmaceutical research. The S-configuration gives this molecule its specific three-dimensional orientation, which determines its interactions with biological receptors and enzymes .
Physical and Chemical Properties
Physical Properties
The compound exists as a white to yellow solid at room temperature. Its physical properties make it suitable for various laboratory applications and chemical synthesis processes.
Table 2. Physical Properties of (S)-3-Aminobutanoic Acid Hydrochloride
Property | Value |
---|---|
Physical State | White to yellow solid |
Boiling Point | 223.6°C at 760 mmHg |
Flash Point | 89°C |
Vapor Pressure | 0.0352 mmHg at 25°C |
Solubility | Soluble in water |
Purity (Commercial) | Typically ≥97% |
The compound exhibits good stability under standard laboratory conditions but requires proper storage to maintain its chemical integrity .
Chemical Reactivity
As an amino acid derivative, (S)-3-Aminobutanoic acid hydrochloride participates in various chemical reactions typical of compounds containing both amine and carboxylic acid functional groups. The amine group can undergo nucleophilic substitution reactions, while the carboxylic acid portion can form esters, amides, and other derivatives through condensation reactions .
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions compared to the free base form. This makes it particularly useful in biological assays and pharmaceutical formulations where aqueous solubility is crucial .
Synthesis and Preparation Methods
Several methods have been reported for the synthesis of (S)-3-Aminobutanoic acid hydrochloride. One prominent approach involves a thermal Michael addition reaction followed by enzymatic resolution.
Enzymatic Resolution Method
One documented preparation method begins with (E)-butyl-2-enoic acid ethyl ester and benzylamine, followed by enzymatic resolution:
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Heat (E)-butyl-2-enoic acid ethyl ester (20 mmol, 2.28g) with benzylamine (44 mmol, 481 ml) at 60°C for 30 hours.
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Monitor the thermal Michael addition reaction by ¹H-NMR spectroscopy.
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Add lipase (50 mg/mmol, 100mg) from Candida antarctica B (CAL-B) to the reaction mixture.
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Continue stirring for 16 hours at 60°C.
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Filter to separate the immobilized enzyme from the reaction mixture.
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Wash with methyl tert-butyl ether (MTBE, 20mL).
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Wash the resulting organic solution three times with saturated NaHCO₃ aqueous solution to obtain 3-aminobutanoic acid .
This method employs enzymatic resolution to obtain the stereospecific product, highlighting the importance of biocatalysis in achieving high stereoselectivity.
Alternative Synthetic Approaches
Alternative approaches to synthesizing (S)-3-aminobutanoic acid hydrochloride may involve asymmetric synthesis starting from chiral precursors or chemical resolution of racemic mixtures. These methods can be employed depending on the scale of production and specific requirements for optical purity .
Applications and Uses
Pharmaceutical Research
(S)-3-Aminobutanoic acid hydrochloride has significant applications in pharmaceutical research, particularly in the development of compounds for treating hepatitis B virus (HBV) infection. It serves as a key building block in the synthesis of potential antiviral agents .
The compound's defined stereochemistry makes it valuable in structure-activity relationship studies, where the precise three-dimensional arrangement of functional groups can significantly impact biological activity and receptor binding affinity .
Peptide Synthesis
As a non-proteinogenic amino acid derivative, (S)-3-Aminobutanoic acid hydrochloride is commonly used in the synthesis of peptides and proteins. It serves as a building block for incorporating non-natural amino acids into peptide sequences, which can impart unique properties such as increased metabolic stability or novel biological activities .
The incorporation of this compound into peptides can modify their secondary structure, potentially affecting their interaction with biological targets. This makes it a valuable tool in peptide-based drug discovery programs .
Research in Life Sciences
The compound finds applications in various areas of life sciences research, including:
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Studies of amino acid metabolism and transport
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Development of enzyme inhibitors
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Preparation of biochemical probes for studying biological processes
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Investigation of structure-activity relationships in drug candidates
Hazard Statement | Description | Warning Level |
---|---|---|
H315 | Causes skin irritation | Warning |
H319 | Causes serious eye irritation | Warning |
H335 | May cause respiratory irritation | Warning |
The compound is classified under Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory tract irritation) .
Supplier | Catalog Number | Package Size | Price (as of 2025) |
---|---|---|---|
Sigma-Aldrich | AC5998047103 | 1 g | $112.69 |
TCI Chemical | Unknown | Various | Contact supplier |
TargetMol | T66061 | 1 g | ¥825 (Chinese Yuan) |
Cymit Quimica | Various | 100 mg to 25 g | €30-€2,186 |
Commercial products typically have a purity of ≥97%, making them suitable for research applications and chemical synthesis .
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